HLF1-11

Antimicrobial peptides Cytotoxicity Hemolysis

HLF1-11 (hLF1-11, CAS 183623-03-2) is a synthetic 11-amino-acid peptide corresponding to the first 11 N-terminal residues of human lactoferrin (GRRRRSVQWCA; molecular weight 1,374 Da). The compound is classified as a cationic antimicrobial peptide and functions as a broad-spectrum antimicrobial agent against Gram-positive and Gram-negative bacteria as well as fungi.

Molecular Formula C56H95N25O14S
Molecular Weight 1374.6 g/mol
Cat. No. B15558526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLF1-11
Molecular FormulaC56H95N25O14S
Molecular Weight1374.6 g/mol
Structural Identifiers
InChIInChI=1S/C56H95N25O14S/c1-27(2)42(51(93)77-36(16-17-40(58)83)47(89)78-37(22-29-24-71-31-11-5-4-10-30(29)31)48(90)80-39(26-96)50(92)72-28(3)52(94)95)81-49(91)38(25-82)79-46(88)35(15-9-21-70-56(65)66)76-45(87)34(14-8-20-69-55(63)64)75-44(86)33(13-7-19-68-54(61)62)74-43(85)32(73-41(84)23-57)12-6-18-67-53(59)60/h4-5,10-11,24,27-28,32-39,42,71,82,96H,6-9,12-23,25-26,57H2,1-3H3,(H2,58,83)(H,72,92)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,93)(H,78,89)(H,79,88)(H,80,90)(H,81,91)(H,94,95)(H4,59,60,67)(H4,61,62,68)(H4,63,64,69)(H4,65,66,70)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,42-/m0/s1
InChIKeyQFKUCTWLKINAOY-SNOMRCCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HLF1-11 Human Lactoferrin-Derived Antimicrobial Peptide: Procurement and Selection Guide for Research Applications


HLF1-11 (hLF1-11, CAS 183623-03-2) is a synthetic 11-amino-acid peptide corresponding to the first 11 N-terminal residues of human lactoferrin (GRRRRSVQWCA; molecular weight 1,374 Da) [1]. The compound is classified as a cationic antimicrobial peptide and functions as a broad-spectrum antimicrobial agent against Gram-positive and Gram-negative bacteria as well as fungi [2]. Beyond direct antimicrobial activity, HLF1-11 inhibits human myeloperoxidase (MPO) activity and directs GM-CSF-driven monocyte differentiation toward macrophages with enhanced pathogen clearance capabilities [3]. The peptide has advanced to Phase I/II clinical evaluation for the prevention of bacterial and fungal infections in haematopoietic stem cell transplant recipients, with demonstrated safety and tolerability in human subjects at intravenous doses up to 5 mg [4].

HLF1-11 Procurement Considerations: Why Related Lactoferrin-Derived Peptides Cannot Be Interchanged


Generic substitution of HLF1-11 with other lactoferrin-derived peptides or truncated fragments is scientifically unsupported due to sequence-specific structure-activity relationships. The first 11 N-terminal residues of human lactoferrin contain a unique polycationic domain with four consecutive arginine residues that is essential for antimicrobial activity [1]. Truncated variants lacking the first three N-terminal residues (hLF-3N) or peptides derived from the second cationic domain (residues 21-31) demonstrate markedly reduced bactericidal efficacy in both in vitro and in vivo models [2]. A 2023 systematic comparison of novel lactoferrin fragments (hLF 397-412, hLF 448-464, hLF 668-683) found that none possessed antimicrobial properties against the tested bacterial strains, whereas HLF1-11 retained lethal activity against Pseudomonas aeruginosa [3]. These findings confirm that antimicrobial activity is not a generic property of lactoferrin-derived peptides but depends critically on the specific N-terminal sequence composition and length.

HLF1-11 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


HLF1-11 vs. Dhvar-5: Cytotoxicity Profile and Therapeutic Index Comparison in Mammalian Cell Assays

In a direct head-to-head comparison of two antimicrobial peptides, HLF1-11 exhibited a markedly superior mammalian cell safety profile compared to the synthetic histatin analogue Dhvar-5 [1]. Both peptides demonstrated comparable antibacterial activity, dose-dependently killing all bacterial strains starting at concentrations of 6 μg/mL [1]. However, HLF1-11 showed no detectable effect on mammalian cells at concentrations up to 400 μg/mL, whereas Dhvar-5 induced substantial cytotoxicity at the same concentration range [1].

Antimicrobial peptides Cytotoxicity Hemolysis Therapeutic index Bone cell viability

HLF1-11 vs. Truncated Lactoferrin Fragments: Differential Antimicrobial Activity Against Pseudomonas aeruginosa

A 2023 comparative study evaluated three computationally predicted antimicrobial lactoferrin fragments (hLF 397-412, hLF 448-464, hLF 668-683) alongside HLF1-11 against a panel of Gram-positive and Gram-negative bacteria [1]. None of the three novel fragments displayed antimicrobial properties against the tested bacterial strains, whereas HLF1-11 was lethal against Pseudomonas aeruginosa [1]. The addition of serine protease inhibitors reduced the MIC of HLF1-11 against P. aeruginosa from 128 μg/mL to 64 μg/mL, while the novel fragments remained inactive even with inhibitor supplementation [1].

Pseudomonas aeruginosa Antimicrobial peptides Lactoferrin fragments MIC AMP prediction

HLF1-11 Synergy with Caspofungin: Restoration of Antifungal Susceptibility in Resistant Candida Strains

In combination with caspofungin, HLF1-11 demonstrated synergistic antifungal activity against caspofungin-resistant and -susceptible Candida species [1]. The combination achieved fractional inhibitory concentration (FIC) indices ≤0.5, indicating strong synergy [1]. Critically, the combination drastically reduced the caspofungin minimum inhibitory concentration (MIC) required to inhibit resistant strains and restored susceptibility [1]. In preformed biofilm assays, the combination reduced metabolic activity with FIC values ranging from 0.28 to 0.37 [1].

Candida Caspofungin resistance Synergy FIC Biofilm Antifungal

HLF1-11 In Vivo Efficacy: Comparable Performance to Gentamicin in MRSA Osteomyelitis Model

In a chronic methicillin-resistant Staphylococcus aureus (MRSA) osteomyelitis model, HLF1-11 demonstrated efficacy comparable to the clinically established antibiotic gentamicin [1]. This represents a critical differentiation point, as many antimicrobial peptides show promising in vitro activity but fail to translate to in vivo efficacy [1]. The peptide achieved a 2-3 log reduction in bacterial counts in immunocompetent and immunocompromised mice with MRSA infection at intravenous doses of 0.4-40 μg/kg [2].

MRSA Osteomyelitis In vivo efficacy Gentamicin Bone infection Animal model

HLF1-11 vs. Second Cationic Domain Peptide (hLF 21-31): Superior In Vitro and In Vivo Bactericidal Activity

A systematic comparison of lactoferrin-derived peptides revealed that a peptide corresponding to residues 21-31, which comprises the second cationic domain of human lactoferrin, was significantly less effective than HLF1-11 in killing bacteria both in vitro and in vivo [1]. This finding establishes that the first cationic domain (residues 1-11) is superior to the second cationic domain for antimicrobial applications [1]. Additionally, peptides lacking the first three N-terminal residues (hLF-3N) showed reduced efficacy compared to full-length HLF1-11 [1].

Lactoferrin peptides Structure-activity relationship S. aureus In vivo comparison Cationic domain

HLF1-11 In Vivo Efficacy Against Multidrug-Resistant Acinetobacter baumannii: Quantified Log Reduction

In a study evaluating HLF1-11 against five multidrug-resistant Acinetobacter baumannii strains, the peptide demonstrated robust in vitro and in vivo efficacy [1]. In vitro, HLF1-11 achieved a 3-4 log reduction in bacterial counts against the MDR strains [1]. In an experimental infection model in mice, HLF1-11 reduced bacterial counts by 2-3 logs against four of the five tested strains [1]. A control peptide lacking the specific sequence did not show this activity, confirming sequence-specificity [1].

Acinetobacter baumannii MDR In vivo efficacy Log reduction Antimicrobial peptides

HLF1-11 Research and Industrial Application Scenarios Supported by Quantitative Evidence


HLF1-11 for Implant Coating and Bone Substitute Applications Requiring High Mammalian Cell Compatibility

Based on the direct head-to-head cytotoxicity comparison showing HLF1-11 induces 0% hemolysis and bone cell death at concentrations up to 400 μg/mL—compared to Dhvar-5's 37% hemolysis at 200 μg/mL and 70% bone cell death at 400 μg/mL—HLF1-11 is the preferred antimicrobial peptide for applications involving prolonged contact with mammalian tissues [1]. This superior safety profile, combined with the peptide's demonstrated efficacy in an MRSA osteomyelitis model comparable to gentamicin [2], makes HLF1-11 particularly suitable for incorporation into calcium phosphate bone cements, titanium implant coatings, and other biomaterial surfaces where local antimicrobial activity must be achieved without compromising host cell viability. The peptide has been successfully formulated for both continuous-release and burst-release from calcium phosphate bone substitutes [3].

HLF1-11 in Combination Antifungal Therapy for Caspofungin-Resistant Candida Infections and Biofilm Eradication

The synergistic interaction between HLF1-11 and caspofungin—demonstrated by FIC indices ≤0.5, drastic reduction in caspofungin MIC against resistant strains, and ≥2 log CFU/mL reduction in planktonic cells—supports the use of HLF1-11 in combination antifungal research programs [1]. The additional finding that the combination reduces metabolic activity in preformed Candida biofilms with FIC values of 0.28-0.37 is particularly relevant for device-associated infections [1]. This evidence positions HLF1-11 as a strategic research tool for studies aimed at overcoming echinocandin resistance, a growing clinical concern in Candida glabrata and Candida auris infections. The peptide's clinical advancement (Phase I/II for candidemia in HSCT patients) [2] further validates this application direction.

HLF1-11 for Research on Multidrug-Resistant Gram-Negative Pathogens Including A. baumannii and K. pneumoniae

HLF1-11's demonstrated in vivo efficacy against multidrug-resistant Acinetobacter baumannii—achieving 2-3 log reduction in bacterial counts in an experimental mouse infection model—provides a quantitative efficacy benchmark for research targeting this WHO critical priority pathogen [1]. Additionally, HLF1-11 exhibits synergistic effects with rifampicin against KPC- and NDM-producing Klebsiella pneumoniae through a membrane-permeabilizing mechanism that facilitates antibiotic entry [2]. The peptide also demonstrates synergistic activity with gentamicin, tigecycline, and other antibiotics against carbapenem-resistant K. pneumoniae strains [3]. These data support HLF1-11's application in research programs focused on developing novel therapeutic strategies for MDR Gram-negative infections where conventional antibiotic options are limited or exhausted.

HLF1-11 in Immunomodulatory and Host-Directed Antimicrobial Research

Beyond direct antimicrobial activity, HLF1-11 exhibits specific immunomodulatory properties including inhibition of human myeloperoxidase (MPO) activity and direction of GM-CSF-driven monocyte differentiation toward macrophages with enhanced pathogen recognition and clearance capabilities [1]. These properties are sequence-specific and not shared by other lactoferrin-derived fragments [2]. The peptide's clinical development trajectory—with demonstrated safety and tolerability in healthy volunteers at repeated daily intravenous doses up to 5 mg and advancement to Phase II trials for infection prevention in HSCT recipients [3]—provides a translational framework for host-directed antimicrobial research. This dual-action profile (direct antimicrobial plus immunomodulatory) distinguishes HLF1-11 from purely antimicrobial peptides and supports its use in studies exploring innate immune enhancement as a therapeutic strategy.

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